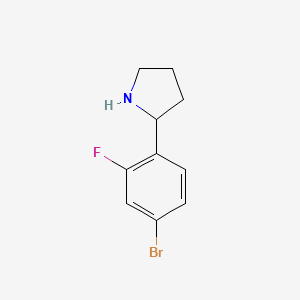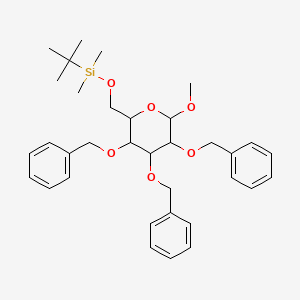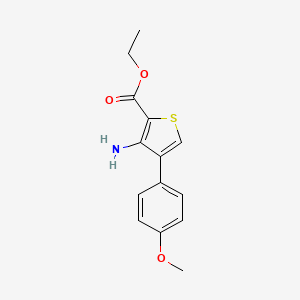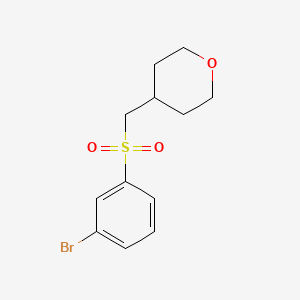![molecular formula C59H111N3O19 B12066352 azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GM3 Ganglioside (Milk, Bovine-Ammonium Salt) is a glycosphingolipid found in bovine milk. It consists of a sialic acid residue and an oligosaccharide head structure, making it a crucial component of cell membranes. GM3 Ganglioside plays significant roles in immunoregulation, biosynthesis, and metabolism of higher gangliosides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GM3 Ganglioside involves the extraction of glycosphingolipids from bovine milk. The process typically includes:
Extraction: Lipids are extracted using a mixture of chloroform and methanol.
Purification: The extracted lipids are purified through chromatographic techniques.
Ammonium Salt Formation: The purified GM3 Ganglioside is converted to its ammonium salt form by treating it with ammonium hydroxide.
Industrial Production Methods: Industrial production of GM3 Ganglioside follows similar extraction and purification steps but on a larger scale. Advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) are used to ensure the purity and efficiency of the extraction process .
化学反应分析
Types of Reactions: GM3 Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
科学研究应用
GM3 Ganglioside has a wide range of scientific research applications:
Chemistry: Used in lipid binding assays to assess the binding of monoclonal antibodies.
Biology: Plays a role in cell growth modulation and immunoregulation.
Medicine: Involved in the pathogenesis of diseases like rheumatoid arthritis and diabetes nephropathy.
Industry: Used as a standard in mass spectrometry analysis for the structural characterization of gangliosides.
作用机制
GM3 Ganglioside exerts its effects by blocking the activity of fibroblast growth factor receptors. It is involved in modulating cell growth through GM3-enriched microdomains. Additionally, it regulates immunological functions by preventing cytokine production .
相似化合物的比较
GM1 Ganglioside: Found in bovine brain, involved in neuroprotection.
GM2 Ganglioside: Found in bovine brain, involved in cellular recognition.
GD3 Ganglioside: Found in bovine milk, involved in apoptosis regulation.
Uniqueness: GM3 Ganglioside is unique due to its widespread distribution in tissues and its significant role in immunoregulation and cell growth modulation. Its ability to inhibit protein kinase C activity and down-modulate CD4 molecules sets it apart from other gangliosides .
属性
分子式 |
C59H111N3O19 |
|---|---|
分子量 |
1166.5 g/mol |
IUPAC 名称 |
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/b34-32+; |
InChI 键 |
RCVNLPVAMQNXIG-FSTCSSKCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(/C=C/CCCCCCCCCCCCC)O.[NH4+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)



![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)

